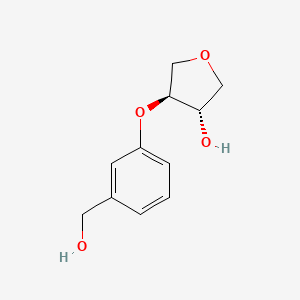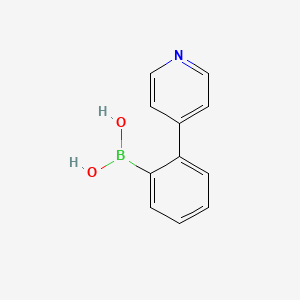
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2h-pyran-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is a complex organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a tetrahydropyran ring, substituted with diisopropyl groups at positions 2 and 6, and an N-(4-methoxybenzyl)amine group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under reflux conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups are introduced at positions 2 and 6 of the tetrahydropyran ring through Friedel-Crafts alkylation. This reaction requires an alkylating agent such as isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the N-(4-methoxybenzyl)amine Group: The final step involves the nucleophilic substitution of the amine group at position 4 of the tetrahydropyran ring. This can be achieved by reacting the intermediate compound with 4-methoxybenzylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, halides or thiols as nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
科学研究应用
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with a tetrahydropyran ring and an amine group at position 4.
2,6-Diisopropylphenol: Shares the diisopropyl substitution pattern but lacks the tetrahydropyran ring.
4-Methoxybenzylamine: Contains the 4-methoxybenzylamine group but lacks the tetrahydropyran ring and diisopropyl groups.
Uniqueness
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is unique due to its combination of structural features, including the tetrahydropyran ring, diisopropyl groups, and N-(4-methoxybenzyl)amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C19H31NO2 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2,6-di(propan-2-yl)oxan-4-amine |
InChI |
InChI=1S/C19H31NO2/c1-13(2)18-10-16(11-19(22-18)14(3)4)20-12-15-6-8-17(21-5)9-7-15/h6-9,13-14,16,18-20H,10-12H2,1-5H3 |
InChI 键 |
MGRPDMITEUROCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(CC(O1)C(C)C)NCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


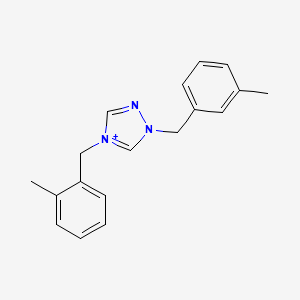
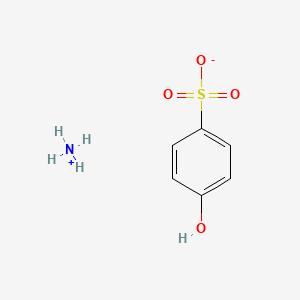
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
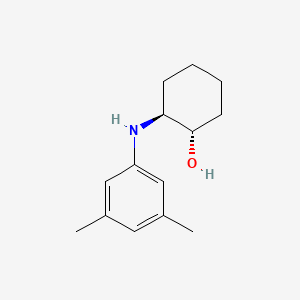
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine](/img/structure/B13361813.png)
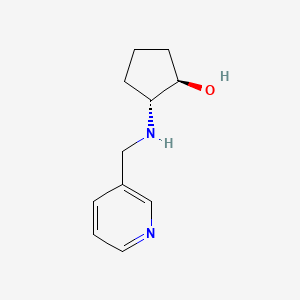
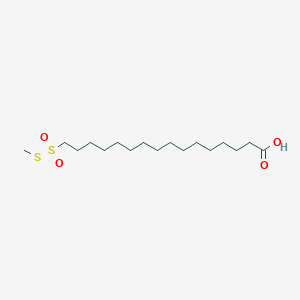
![(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13361824.png)

